Cas no 862976-43-0 (N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-6-fluoro-1,3-benzothiazol-2-amine)

N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-6-fluoro-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole and benzothiazole scaffold with a 4-chlorophenyl substituent. This structure imparts notable chemical stability and potential bioactivity, making it a candidate for pharmaceutical and agrochemical applications. The presence of fluorine enhances lipophilicity and metabolic stability, while the chlorophenyl group may contribute to binding affinity in target interactions. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is suitable for research in medicinal chemistry, particularly in the development of enzyme inhibitors or antimicrobial agents. High purity and synthetic reproducibility are key advantages for experimental consistency.
N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-6-fluoro-1,3-benzothiazol-2-amine structure
862976-43-0 structure
Product Name:N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-6-fluoro-1,3-benzothiazol-2-amine
CAS No:862976-43-0
MF:C15H8ClFN4OS
MW:346.766623497009
CID:6611814
PubChem ID:7110065
Update Time:2025-06-03

N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-6-fluoro-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-6-fluoro-1,3-benzothiazol-2-amine
    • 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
    • 862976-43-0
    • 5-(4-chlorophenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
    • AKOS024591138
    • N-[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-6-FLUORO-1,3-BENZOTHIAZOL-2-AMINE
    • AB00670945-01
    • F0646-4154
    • Inchi: 1S/C15H8ClFN4OS/c16-9-3-1-8(2-4-9)13-20-21-14(22-13)19-15-18-11-6-5-10(17)7-12(11)23-15/h1-7H,(H,18,19,21)
    • InChI Key: WRZIZVDDGBZXEZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NN=C(NC2=NC3C=CC(=CC=3S2)F)O1

Computed Properties

  • Exact Mass: 346.0091379g/mol
  • Monoisotopic Mass: 346.0091379g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 92.1Ų

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Additional information on N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-6-fluoro-1,3-benzothiazol-2-amine

Comprehensive Overview of N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-6-fluoro-1,3-benzothiazol-2-amine (CAS No. 862976-43-0)

N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-6-fluoro-1,3-benzothiazol-2-amine (CAS No. 862976-43-0) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This compound belongs to the benzothiazole and oxadiazole families, which are known for their diverse applications in drug discovery and material science. The presence of a 4-chlorophenyl group and a fluoro substituent enhances its reactivity and binding affinity, making it a promising candidate for further investigation.

In recent years, the demand for novel heterocyclic compounds like N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-6-fluoro-1,3-benzothiazol-2-amine has surged, driven by the need for innovative therapeutic agents and functional materials. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, given the growing resistance to existing drugs. The compound's CAS No. 862976-43-0 is frequently searched in academic databases and patent filings, reflecting its relevance in cutting-edge scientific studies.

The synthesis of N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-6-fluoro-1,3-benzothiazol-2-amine involves multi-step organic reactions, including cyclization and substitution processes. Its molecular weight and logP value suggest favorable pharmacokinetic properties, which are critical for drug development. Additionally, the compound's solubility and stability under various conditions have been subjects of recent studies, as these factors influence its practical applications.

From an industrial perspective, CAS No. 862976-43-0 is often discussed in the context of green chemistry and sustainable synthesis. With increasing environmental concerns, researchers are exploring eco-friendly methods to produce such compounds without compromising yield or purity. This aligns with the broader trend of green pharmaceuticals, a topic frequently searched by professionals and enthusiasts alike.

Another area of interest is the compound's potential role in cancer research. Preliminary studies suggest that derivatives of benzothiazole and oxadiazole may exhibit antitumor activity, sparking curiosity about its mechanism of action. The fluoro and chlorophenyl groups could play a pivotal role in targeting specific cellular pathways, making it a valuable tool for precision medicine.

In summary, N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-6-fluoro-1,3-benzothiazol-2-amine (CAS No. 862976-43-0) represents a fascinating intersection of chemistry and biology. Its structural complexity and functional versatility make it a subject of ongoing research, with potential applications spanning drug discovery, agrochemicals, and material science. As scientific advancements continue, this compound is likely to remain a key player in innovative solutions for global challenges.

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